Doxorubicin-13C,3d (TFA)
Description
Significance of Stable Isotope Labeling in Pharmaceutical and Biological Investigations
Stable isotope labeling, utilizing non-radioactive isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), offers significant advantages in drug development and metabolic research. metsol.comsymeres.com Unlike their radioactive counterparts, stable isotopes pose no radiation risk, making them ideal for clinical applications, especially in vulnerable populations. metsol.com This safety profile allows for repeated studies in the same subject, providing valuable data for personalized medicine and the development of tailored treatment regimens. metsol.com
The use of stable isotope-labeled compounds as internal standards in mass spectrometry allows for precise quantification of drugs and their metabolites in complex biological matrices. researchgate.net This enhanced analytical precision is crucial for accurate pharmacokinetic and pharmacodynamic studies, which are essential for determining a drug's efficacy and safety. musechem.comadesisinc.com Furthermore, stable isotope labeling can accelerate the drug development process by enabling early identification of promising drug candidates through detailed insights into their metabolic pathways. metsol.comadesisinc.com
Overview of Doxorubicin (B1662922) Isotopologues as Research Probes
Doxorubicin, a widely used chemotherapy agent, is the subject of extensive research to improve its efficacy and minimize its side effects. diva-portal.orgnih.gov Isotopically labeled versions of doxorubicin, known as isotopologues, are invaluable tools in this research. nih.gov By replacing certain atoms in the doxorubicin molecule with their heavier, stable isotopes, researchers can track the drug's path and fate within the body without altering its fundamental chemical properties. musechem.com
These labeled doxorubicin molecules serve as probes to investigate critical aspects of its action, such as its interaction with DNA, its metabolic breakdown, and its distribution into cancerous and healthy tissues. nih.govresearchgate.net The insights gained from these studies are instrumental in designing new doxorubicin derivatives and drug delivery systems with improved therapeutic profiles. diva-portal.orgnih.gov
Rationale for Deuterium and Carbon-13 Enrichment in Doxorubicin Derivatives
The specific choice of deuterium and carbon-13 for labeling doxorubicin is based on their unique benefits in drug metabolism and pharmacokinetic (DMPK) studies. symeres.com
Deuterium (²H) labeling can significantly impact a drug's metabolic stability. symeres.com The bond between carbon and deuterium is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond. This "kinetic isotope effect" can lead to a longer drug half-life and reduced formation of potentially toxic metabolites. symeres.comresearchgate.net
Carbon-13 (¹³C) labeling is particularly advantageous for tracking the carbon skeleton of the doxorubicin molecule. chemicalsknowledgehub.com Since carbon atoms form the fundamental backbone of the drug, ¹³C labeling ensures that the label is not easily lost through metabolic processes. chemicalsknowledgehub.com This makes it an ideal choice for comprehensive ADME studies, providing a complete picture of the drug's journey from administration to excretion. chemicalsknowledgehub.com Carbon-13 labeled compounds are also preferred as internal standards in quantitative analyses to avoid potential issues of hydrogen exchange that can occur with deuterium labeling. chemicalsknowledgehub.com
The dual labeling of doxorubicin with both carbon-13 and deuterium, as seen in Doxorubicin-13C,d3 (TFA), combines the advantages of both isotopes. This allows for highly detailed and robust investigations into the drug's behavior, ultimately contributing to the development of safer and more effective cancer therapies.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C29H30F3NO13 |
|---|---|
Molecular Weight |
661.6 g/mol |
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-(trideuterio(113C)methoxy)-8,10-dihydro-7H-tetracene-5,12-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C27H29NO11.C2HF3O2/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;3-2(4,5)1(6)7/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;(H,6,7)/t10-,13-,15-,17-,22+,27-;/m0./s1/i2+1D3; |
InChI Key |
UDTIHEAQOFADHN-BDMDSJEGSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)N)(C(=O)CO)O)C(=C3C2=O)O)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization of Doxorubicin 13c,3d Tfa
Isotope Exchange Strategies for Doxorubicin (B1662922) Labeling
Isotope exchange represents a direct method for substituting atoms in a molecule with their isotopes. This can be a powerful tool for labeling complex molecules like doxorubicin, potentially simplifying the synthetic process by avoiding multi-step procedures. nih.gov These reactions typically involve a catalyst and a source of the isotope, such as tritiated water or deuterium (B1214612) gas. nih.gov
The synthesis of tritium-labeled ([³H]) doxorubicin has been accomplished through direct isotope exchange with tritiated water. researchgate.net This method offers a streamlined approach compared to chemical synthesis, although it can sometimes result in non-specific label distribution and lower specific activities. energ-en.ro The exchange is often performed in a mixed solvent system, for instance, dioxane-triethylamine, at elevated temperatures. researchgate.net Metal catalysts, such as iridium or rhodium complexes, are frequently used to facilitate hydrogen isotope exchange (HIE) reactions, which can be conducted using either tritium (B154650) gas or tritiated water as the isotope source. nih.gov A significant drawback of tritiated compounds, however, is the potential for the exchange of tritium in aqueous biological fluids, which can complicate pharmacokinetic studies. google.com
While direct hydrogen-deuterium exchange can be achieved using deuterated solvents, the synthesis of Doxorubicin-¹³C,d₃, where the labels are located specifically on the methoxy (B1213986) group at the C-1 position, necessitates a more targeted approach. smolecule.comcleanchemlab.com The chemical name, (8S,10S)-10-(((2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-(methoxy-¹³C,d₃)-7,8,9,10-tetrahydrotetracene-5,12-dione, confirms the specific placement of the isotopes. cleanchemlab.comaquigenbio.comalentris.org This specificity strongly indicates that the isotopes are introduced via a labeled precursor rather than a direct exchange reaction on the fully formed doxorubicin molecule, a technique which is detailed in the following section.
Precursor-Based Isotopic Labeling Techniques for Doxorubicin Derivatives
Precursor-based labeling is a fundamental strategy for introducing isotopes into specific, pre-determined positions within a complex molecule. osti.gov This method involves synthesizing the target molecule from smaller, isotopically labeled building blocks. osti.govresearchgate.net For Doxorubicin-¹³C,d₃, the synthesis starts with doxorubicinone (B1666622), the aglycone of doxorubicin, and introduces the labeled methyl group. medchemexpress.commedchemexpress.com
A well-documented analogy is the synthesis of [¹⁴C]-doxorubicin. google.com This process begins with a derivative of daunorubicin, a closely related anthracycline, which is reacted with [¹⁴C]-diazomethane to introduce the labeled carbon atom. google.com The resulting intermediate is then converted to [¹⁴C]-doxorubicin through a series of reactions, including bromination and subsequent hydrolysis. google.com A similar strategy is employed for Doxorubicin-¹³C,d₃, where a precursor containing the -¹³CD₃ moiety is used to methylate the C-1 hydroxyl group of a doxorubicinone intermediate.
Another example of precursor-based labeling involves the synthesis of deuterated doxorubicin derivatives through the condensation of doxorubicin with an isotopically labeled amino acid, Boc-[²Н]Pro. researchgate.net This approach highlights the versatility of using labeled precursors to create a variety of doxorubicin isotopologues for different research purposes. However, it is noted that doxorubicin can be unstable under certain reaction conditions, such as those required for the hydrogenation of other parts of a precursor molecule, making the choice of synthetic route critical. researchgate.net
Purification and Isolation Methodologies for Labeled Doxorubicin Products
Following synthesis, rigorous purification is essential to isolate the labeled doxorubicin from unreacted starting materials, by-products, and other impurities. smolecule.com A variety of chromatographic techniques are employed for this purpose.
Solid-phase extraction (SPE) is a widely used method for the purification of doxorubicin from complex mixtures. nih.govmdpi.com SPE cartridges, such as Oasis HLB, can effectively separate doxorubicin from different sample matrices. nih.gov For instance, a method was developed to separate non-liposomal doxorubicin from plasma with an extraction recovery of approximately 65%. nih.gov Another purification strategy involves using a hydrophobic porous synthetic resin. In one method, doxorubicin was adsorbed onto the resin and then eluted using a water-miscible organic solvent (like acetone) in an aqueous solution adjusted to a pH between 2.5 and 5.0. This process has been shown to yield doxorubicin with very high purity, reaching up to 99.96%. google.com
Immobilised metal ion affinity chromatography (IMAC) offers another route for purification, leveraging doxorubicin's ability to coordinate with metal ions. rsc.org Doxorubicin can be bound to a Ni(II)-charged resin at a neutral pH and subsequently eluted by lowering the pH. rsc.org For final high-purity preparations, High-Performance Liquid Chromatography (HPLC) is often the method of choice. google.commdpi.com
Table 1: Purification Methodologies for Doxorubicin and its Analogs
| Method | Stationary Phase/Resin | Elution/Mobile Phase Conditions | Reported Purity/Recovery | Reference(s) |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Oasis HLB | Methanol (B129727) with 0.5% formic acid | ~65% recovery (non-liposomal) | nih.gov |
| Resin Chromatography | Hydrophobic porous synthetic resin | Acetone-0.1 M CBS (pH 3.0) (20:80) | 99.96% relative purity | google.com |
| Affinity Chromatography (IMAC) | Ni(II)-charged iminodiacetic acid (IDA) resin | Elution at pH 5.5 after binding at pH 7.5 | 38-81% retention from culture | rsc.org |
| HPLC | C18 column | Acetonitrile (B52724)/Water/TFA gradients | Analytical Purity | pnas.org |
Chemical Characterization of Doxorubicin-13C,3d (TFA) Isotopologues
The definitive identification and characterization of Doxorubicin-¹³C,d₃ (TFA) require a suite of analytical techniques to confirm its chemical structure, purity, and the precise location of the isotopic labels. The trifluoroacetate (B77799) (TFA) salt form is common for purification and handling of peptide and other complex molecules prepared by synthesis. mdpi.comrsc.org
Advanced Analytical Methodologies Employing Doxorubicin 13c,3d Tfa
Mass Spectrometry (MS) Applications in Quantitative Analysis and Metabolite Profiling
Mass spectrometry has emerged as a powerful tool in pharmaceutical analysis due to its high sensitivity, selectivity, and versatility. When coupled with a stable isotope-labeled internal standard like Doxorubicin-13C,d3 (TFA), it allows for precise quantification and detailed metabolic profiling of doxorubicin (B1662922).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation for Doxorubicin and Metabolites Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of drugs and their metabolites in complex biological matrices. The development and validation of robust LC-MS/MS methods are crucial for pharmacokinetic and metabolic studies of doxorubicin. In these assays, Doxorubicin-13C,d3 (TFA) serves as an ideal internal standard, as it co-elutes with the unlabeled doxorubicin and compensates for variations in sample preparation and instrument response.
A typical LC-MS/MS method for doxorubicin and its primary metabolite, doxorubicinol, involves protein precipitation for sample cleanup, followed by chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer. The use of an isotopically labeled internal standard is critical for achieving the required accuracy and precision.
Table 1: Example of LC-MS/MS Method Parameters for Doxorubicin Quantification
| Parameter | Value |
| Chromatography | |
| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized for separation of doxorubicin and metabolites |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Doxorubicin: m/z 544.2 -> 397.1Doxorubicinol: m/z 546.2 -> 399.1Doxorubicin-13C,d3: m/z 548.2 -> 401.1 |
| Collision Energy | Optimized for each transition |
Validation of these methods is performed according to regulatory guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, and stability. The linear range for doxorubicin quantification often spans from low ng/mL to several hundred ng/mL in plasma and tissue homogenates.
Quantitative Mass Spectrometry Imaging (qMSI) in 3D Cell Culture Models
Three-dimensional (3D) cell culture models, such as tumor spheroids, more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures. Quantitative mass spectrometry imaging (qMSI) is a powerful technique that allows for the visualization and quantification of the spatial distribution of drugs and metabolites within these complex biological systems.
The efficacy of a chemotherapeutic agent is highly dependent on its ability to penetrate the tumor tissue and reach all cancer cells. qMSI enables the spatially resolved analysis of doxorubicin distribution within tumor spheroids. By using Doxorubicin-13C,d3 (TFA) as an internal standard, it is possible to generate quantitative maps of doxorubicin concentration across a section of the spheroid. These studies have revealed that doxorubicin distribution can be heterogeneous, with higher concentrations often found in the outer layers of the spheroid. This information is critical for understanding drug delivery barriers and developing strategies to improve tumor penetration.
Beyond mapping the drug itself, MSI can be used to investigate the metabolic and lipidomic changes induced by doxorubicin treatment in 3D cell culture models. Studies have shown that doxorubicin can significantly alter various metabolic pathways, including energy metabolism, amino acid metabolism, and lipid metabolism. These changes can be visualized and quantified using MSI, providing insights into the drug's mechanism of action and potential mechanisms of resistance. For instance, alterations in the distribution of specific lipids and metabolites within different regions of a tumor spheroid can indicate areas of apoptosis or necrosis induced by the drug.
Stable Isotope Tracer Assays for Drug Disposition Studies
Stable isotope tracer assays are invaluable tools for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. By administering a stable isotope-labeled version of a drug, such as Doxorubicin-13C,d3, researchers can differentiate the administered drug from its endogenous counterparts and track its fate in the body with high specificity.
While specific studies detailing the use of Doxorubicin-13C,d3 (TFA) for comprehensive ADME studies are not widely published, its properties make it an ideal candidate for such investigations. In a typical study, the labeled compound would be administered, and biological samples (e.g., plasma, urine, feces, and tissues) would be collected over time. LC-MS/MS analysis would then be used to quantify the parent drug and its metabolites. The use of the stable isotope label allows for precise measurement without the need for radioactive isotopes, enhancing the safety profile of the study. Such studies can provide crucial information on the rate and extent of absorption, the tissues in which the drug accumulates, the metabolic pathways it undergoes, and the routes and rates of its elimination from the body.
Impurity Profiling and Related Substances Analysis using Mass Spectrometry
Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. Mass spectrometry, particularly LC-MS, is a key technique for the identification and quantification of impurities and related substances in drug products. Forced degradation studies are often performed to identify potential degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, light).
In the context of doxorubicin, several degradation products have been identified using LC-MS techniques. These studies involve subjecting doxorubicin to stress conditions and then analyzing the resulting mixture to separate and identify the degradation products based on their mass-to-charge ratios and fragmentation patterns.
Table 2: Known Degradation Products of Doxorubicin Identified by Mass Spectrometry
| Degradation Product | Characterization Method | Stress Condition |
| Deglucosaminyl doxorubicin | LC-MS-TOF | Acid Hydrolysis |
| 9-desacetyldoxorubicin-9-hydroperoxide | LC-MS-TOF | Oxidation |
| 1-hydroxy-9-desacetyldoxorubicin-9-hydroperoxide | LC-MS-TOF | Oxidation |
| 3-hydroxy-9-desacetyldoxorubicin-9-hydroperoxide | LC-MS-TOF | Oxidation |
The identification and characterization of these impurities are essential for setting appropriate specifications for the drug product and ensuring its safety and efficacy. While Doxorubicin-13C,d3 (TFA) is primarily used as an internal standard for quantification, it can also be used in impurity profiling to confirm the identity of doxorubicin-related impurities by comparing their fragmentation patterns to that of the labeled standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and interactions of molecules at an atomic level. For isotopically labeled compounds like Doxorubicin-13C,d3 (TFA), NMR methods offer enhanced sensitivity and specificity, enabling sophisticated analyses that are not possible with the unlabeled parent drug.
High-Resolution NMR for Structural Elucidation of Doxorubicin-13C,d3 (TFA)
High-resolution NMR techniques, including 1H, 13C, and two-dimensional correlation spectroscopy (COSY), are fundamental for the structural analysis of doxorubicin and its derivatives. researchgate.net These methods allow for the complete and unambiguous assignment of all proton and carbon signals in the molecule's spectrum, which is crucial for confirming its chemical structure and purity. researchgate.net The introduction of stable isotopes, specifically a 13C-labeled and a trideuterated methoxy (B1213986) group at the C4 position of the anthracycline ring, provides a unique spectroscopic handle. nih.gov
In 13C NMR, the signal corresponding to the isotopically enriched carbon will be significantly enhanced, simplifying spectral analysis and allowing for precise identification of this group. The deuterium (B1214612) labeling on the same methoxy group (trideuterio(13C)methoxy) affects the local magnetic environment and can be used in specialized experiments. nih.gov NMR spectroscopy serves as an efficient method for monitoring the progress of chemical modifications to the drug and for assessing the purity of the resulting functionalized structures. researchgate.netx-mol.com Any alterations to the molecule, such as the formation of derivatives for conjugation to nanocarriers, result in significant shifts in the NMR spectrum, particularly for protons near the modification site. researchgate.net For example, modifying the amino sugar moiety can cause a notable deshielding effect on the proton at the 3' carbon atom. researchgate.net
Solid-State NMR (ssNMR) for Characterization of Drug Delivery Systems
Solid-state NMR (ssNMR) is an indispensable tool for characterizing complex, non-soluble systems like drug delivery systems (DDS) at an atomic level. mdpi.com It provides detailed insights into the localization, interactions, and physical state of doxorubicin when incorporated into nanocarriers such as metal-organic frameworks (MOFs). mdpi.comnih.gov Unlike techniques that require crystalline samples, ssNMR is non-destructive and can analyze amorphous or poorly ordered materials, which is often the case for drug-loaded nanoparticles. mdpi.comnih.gov
One common ssNMR technique is 13C cross-polarization under magic-angle spinning (CPMAS), which enhances the signal of low-abundance nuclei like 13C. The 13C CPMAS spectrum of doxorubicin loaded into a nano-carrier can confirm the presence of the drug molecules within the delivery system. mdpi.com Differences in the chemical shifts between the loaded drug and its pure crystalline form indicate interactions with the carrier material and suggest how the drug is dispersed within the pores. mdpi.com The use of Doxorubicin-13C,d3 (TFA) would be particularly advantageous here, as the labeled 13C atom would provide a strong, specific signal for monitoring the drug's state and environment.
Isotope-Filtered and Multidimensional NMR for Complex System Analysis
In complex biological or chemical systems, the signals from the molecule of interest can be obscured by overlapping resonances from other components. Isotope-filtered and multidimensional NMR experiments leverage isotopic labels to selectively observe the target molecule or the specific atoms that are labeled. The 13C label in Doxorubicin-13C,d3 (TFA) allows for such targeted experiments.
Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), can correlate the labeled 13C atom with attached protons or other nearby nuclei. This helps to map out the molecular environment around the labeled site. In the context of drug delivery systems, 2D ssNMR experiments like 13C-27Al correlation have been used to probe the interactions between 13C-labeled coatings and the aluminum-based MOF core, confirming the high affinity of the coating for the nanoparticle surface. mdpi.comnih.govresearchgate.net The strategic placement of the 13C label in Doxorubicin-13C,d3 (TFA) would allow researchers to investigate its specific interactions with carrier materials or biological macromolecules. Furthermore, advanced techniques like Transverse Relaxation Optimized Spectroscopy (TROSY) can be used with 13C-labeled molecules to study very large systems by producing sharper spectral lines, expanding the size limitations of RNA and protein NMR studies. nih.gov
NMR-Based Studies of Biomolecular Interactions and Dynamics
Understanding how doxorubicin interacts with its biological targets, such as DNA and cell membranes, is crucial to elucidating its mechanism of action. NMR spectroscopy is a powerful tool for studying these interactions in solution. nih.gov By monitoring changes in NMR parameters like chemical shifts, nuclear Overhauser enhancements (NOEs), and relaxation rates upon drug binding, researchers can map the binding site and characterize the structural and dynamic changes that occur. nih.gov
A multimodal NMR approach using 1H, 2H, and 13C nuclei has been employed to determine the binding characteristics of doxorubicin with membrane mimetics. nih.gov Perturbations in the 13C chemical shifts of the membrane mimic indicated that the drug penetrates into the micelle structure. nih.gov The use of Doxorubicin-13C,d3 (TFA) would enhance such studies by providing a specific probe at the C4-methoxy position, allowing for a precise assessment of how this part of the molecule interacts with biomolecules. nih.gov Studies have shown that doxorubicin interacts with all four DNA bases (adenine, thymine, cytosine, and guanine) as well as the phosphate (B84403) backbone, affecting the DNA's conformation. mdpi.com NMR can provide high-resolution structural and dynamic information on these interactions, helping to characterize the short-lived transition states that are often functionally important. mdpi.compurdue.edu
Chromatographic Techniques for Separation and Quantification in Research Settings
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation and quantification of doxorubicin in various research contexts, from pharmacokinetic studies to the characterization of drug delivery systems. researchgate.netdergipark.org.tr These techniques offer high sensitivity, specificity, and precision for determining drug concentrations in complex biological matrices and formulations. researchgate.netmdpi.com
High-Performance Liquid Chromatography (HPLC) Method Validation
The validation of an analytical method is critical to ensure its reliability for research applications. For HPLC methods quantifying doxorubicin, validation involves assessing several key parameters, including linearity, precision, accuracy, and sensitivity (limits of detection and quantification). dergipark.org.trmdpi.com Various HPLC methods have been successfully developed and validated for doxorubicin analysis in matrices such as cell culture media, placental perfusion media, and plasma. mdpi.comnih.govnih.gov
A typical HPLC system for doxorubicin analysis uses a C18 reverse-phase column with a mobile phase consisting of an acetonitrile and aqueous buffer mixture. nih.govijates.com Detection is often performed using fluorescence, which takes advantage of doxorubicin's intrinsic fluorescent properties, or UV-Vis absorption. mdpi.comijates.com
Linearity is established by demonstrating that the instrument's response (peak area) is directly proportional to the analyte concentration over a specific range. Validated methods for doxorubicin have shown excellent linearity, with correlation coefficients (R²) of 0.99 or greater across wide concentration ranges. mdpi.comnih.govijates.com
Precision and Accuracy are measures of the method's repeatability and closeness to the true value, respectively. For doxorubicin quantification, intra-day and inter-day precision are typically required to be less than 15%, with accuracy between 90% and 110%, which is within acceptable limits for bioanalytical methods. mdpi.com
Sensitivity is determined by the Lower Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). The LLOQ is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov Sensitive HPLC methods coupled with fluorescence detection have achieved LLOQs as low as 4–5 ng/mL for doxorubicin in biological samples. mdpi.comnih.govnih.gov
The table below summarizes parameters from various validated HPLC methods for doxorubicin quantification.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Matrix | Cell Culture / Perfusion Media mdpi.comnih.gov | Rat Plasma nih.gov | Proliposome Formulation dergipark.org.tr | Dried Blood Spot nih.gov |
| Detection | Fluorescence | Fluorescence | UV (254 nm) | Tandem Mass Spectrometry |
| Linearity Range | 1.5–15,000 ng/mL | 5–1000 ng/mL | 10–75 µg/mL | 10–200 ng/mL |
| Correlation (R²) | ≥ 0.99 | > 0.99 | Not Specified | Not Specified |
| LLOQ | 5 ng/mL | 5 ng/mL | Not Specified | 10 ng/mL |
| LOD | 1.5 ng/mL | 2 ng/mL | Not Specified | Not Specified |
| Precision (%RSD) | < 15% | < 15% | Not Specified | < 15% |
| Accuracy | 90%–110% | 90.7%–108.8% | Not Specified | < 15% |
| Recovery | 97%–113% (Matrix Factor) | > 95% | Not Specified | Not Specified |
Ultra-High Performance Liquid Chromatography (UHPLC) coupled to Mass Spectrometry
UHPLC-MS/MS has emerged as a powerful technique for the determination of doxorubicin in various biological samples, offering significant advantages in terms of speed, resolution, and sensitivity over conventional HPLC methods. The coupling of UHPLC with tandem mass spectrometry (MS/MS) allows for highly selective detection and quantification, even at very low concentrations.
In a validated bioanalytical method for the determination of doxorubicin in Yucatan minipig plasma, a UHPLC-MS/MS system was employed with Doxorubicin-13C,d3 as the internal standard. sec.gov This method demonstrated a dynamic range of 0.250 - 50.0 ng/mL. sec.gov The chromatographic separation was achieved using an Acquity UPLC HSS C18 column (2.1-mm x 100-mm; 1.8µm) with a gradient elution. sec.gov The mobile phase consisted of 0.1% trifluoroacetic acid (TFA) in water (Mobile Phase A) and 0.1% TFA in a mixture of acetonitrile and methanol (B129727) (80:20) (Mobile Phase B), at a flow rate of 0.5 mL/min. sec.gov
Another research application involving a novel doxorubicin prodrug, PhAc-ALGP-Dox, utilized Doxorubicin-13C,d3 as an internal standard for the quantification of the prodrug and its metabolites in mouse tissue homogenates by LC/MS-MS. aacrjournals.org The samples were extracted with a solution containing the internal standard before analysis. aacrjournals.org This highlights the utility of Doxorubicin-13C,d3 in complex metabolic studies.
Furthermore, in a study focused on cardio-oncology, Doxorubicin-13C,d3 was used as an internal standard for the absolute quantification of doxorubicin in heart and kidney tissues by Mass Spectrometry Imaging (MSI), a technique that allows for the spatial distribution of molecules within a sample to be visualized. europa.eu
The following interactive data table summarizes the chromatographic conditions used in a validated UHPLC-MS/MS method for doxorubicin analysis.
| Parameter | Value |
| Column | Acquity UPLC HSS C18, 2.1-mm x 100-mm, 1.8µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile:Methanol (80:20) |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 2 µL |
Method Validation and Quality Control (QC) Applications of Labeled Standards
The use of stable isotope-labeled internal standards like Doxorubicin-13C,d3 is crucial for the validation of bioanalytical methods and for ensuring the quality and reliability of the data generated. These standards, which have a minimal mass difference from the analyte, co-elute with the analyte and experience similar extraction efficiencies and matrix effects, thus providing a reliable means of correction for any variations during sample processing and analysis.
During analytical method development and validation (AMV), a stable isotope-labeled internal standard is instrumental in establishing key validation parameters such as accuracy, precision, linearity, and the lower limit of quantitation (LLOQ).
A bioanalytical method for doxorubicin in Yucatan minipig plasma was validated using Doxorubicin-13C,d3 as the internal standard. sec.gov The validation data for this LC-MS/MS method is summarized in the table below, demonstrating its performance. sec.gov
| Analyte | Matrix | Analytical Procedure | Dynamic Range |
| Doxorubicin | Yucatan Mini Pig Plasma (K2EDTA) | LC-MS/MS | 0.250 - 50.0 ng/mL |
The use of an isotopically labeled internal standard helps to mitigate the variability that can be introduced during sample preparation and analysis, leading to more accurate and precise results. nih.gov This is particularly important when dealing with complex biological matrices where matrix effects can significantly impact the ionization of the analyte in the mass spectrometer.
Doxorubicin-13C,d3 also serves as a critical reference standard in various research applications, including pharmacokinetic and drug metabolism studies. nih.gov Its use allows for the accurate quantification of doxorubicin and its metabolites, providing reliable data for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug.
In the development of a novel anticancer prodrug, PhAc-ALGP-Dox, Doxorubicin-13C,d3 was used as an internal standard to determine the levels of the prodrug and its metabolites in mouse tissues. aacrjournals.org This enabled the researchers to accurately assess the activation of the prodrug and the release of doxorubicin in the target tissue.
The availability of a well-characterized, high-purity stable isotope-labeled reference standard like Doxorubicin-13C,d3 is essential for ensuring the quality and integrity of data in both preclinical and clinical research.
Pharmacokinetic and Metabolic Research Applications in Pre Clinical Models
In Vitro Studies of Doxorubicin (B1662922) Disposition and Metabolism
In vitro models, including cell lines and three-dimensional (3D) organoids, are indispensable for dissecting the cellular and molecular mechanisms of drug action. The use of isotopically labeled doxorubicin in these systems provides a quantitative lens to examine its journey into and out of cells, as well as its intracellular transformation.
Cellular Uptake and Efflux Mechanisms Investigation
The efficacy of doxorubicin is critically dependent on its intracellular concentration, which is governed by a delicate balance between cellular uptake and efflux. Stable isotope-labeled doxorubicin is instrumental in quantifying these processes. Studies have shown that doxorubicin enters cells through both passive diffusion and carrier-mediated transport involving solute carrier transporters. nih.gov However, its retention is often limited by efflux pumps, most notably P-glycoprotein (P-gp), a product of the ABCB1 gene, which actively expels the drug from the cell. psu.eduspandidos-publications.com
The use of labeled doxorubicin allows researchers to precisely measure the rates of influx and efflux. For instance, in multidrug-resistant (MDR) cancer cell lines that overexpress P-gp, the efflux of labeled doxorubicin is significantly higher compared to drug-sensitive cells. spandidos-publications.commdpi.com This enhanced efflux leads to lower intracellular drug accumulation and, consequently, reduced cytotoxicity. mdpi.com By using labeled doxorubicin in conjunction with P-gp inhibitors, researchers can quantify the reversal of this resistance, demonstrating increased intracellular concentrations of the drug. spandidos-publications.com This approach is crucial for screening new compounds that can overcome P-gp-mediated resistance. waocp.org
Interactive Table 1: Factors Influencing Doxorubicin Cellular Transport
| Factor | Description | Impact on Intracellular Doxorubicin | Key Proteins Involved |
| Passive Diffusion | Movement across the cell membrane down a concentration gradient. | Increases uptake. | - |
| Carrier-Mediated Uptake | Facilitated transport into the cell by membrane proteins. | Increases uptake. | SLCO1A2, SLC22A16 nih.gov |
| Efflux Pumps | Active transport out of the cell, often leading to drug resistance. | Decreases retention. | P-glycoprotein (ABCB1), MRP-1 (ABCC-1) psu.eduspandidos-publications.com |
Proteomic Analysis using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) in Response to Doxorubicin
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful mass spectrometry-based technique for quantitative proteomics. nih.govacs.org When combined with doxorubicin treatment, SILAC allows for the comprehensive analysis of changes in the cellular proteome in response to the drug. In a typical SILAC experiment, one population of cells is grown in a medium containing "heavy" isotopes of essential amino acids (e.g., ¹³C-labeled arginine and lysine), while a control population is grown in a medium with normal "light" amino acids. acs.org
Upon treatment of one cell population with doxorubicin, the cell lysates are combined, and the proteins are analyzed by mass spectrometry. The "heavy" and "light" forms of each peptide can be distinguished, providing a precise ratio of the abundance of each protein between the treated and untreated cells. acs.org This methodology has been employed to identify proteins and pathways that are significantly altered by doxorubicin. For example, studies using SILAC have revealed that doxorubicin treatment can lead to the upregulation of proteins involved in stress responses and DNA repair, and the downregulation of proteins involved in cholesterol biosynthesis and cell proliferation. nih.govacs.org In doxorubicin-resistant ovarian cancer cells, SILAC has been used to compare mitochondrial protein expression, identifying changes in proteins related to apoptosis, metabolism, and transport. thno.org
Interactive Table 2: Selected Proteins Altered by Doxorubicin as Identified by SILAC
| Protein | Function | Change in Expression | Cell Line | Reference |
| Hydroxymethylglutaryl-CoA synthase | Cholesterol biosynthesis | Down-regulated | Jurkat-T | nih.govacs.org |
| Farnesyl diphosphate (B83284) synthase | Cholesterol biosynthesis | Down-regulated | Jurkat-T | nih.gov |
| Superoxide dismutase 2 | Antioxidant defense | Up-regulated | Jurkat-T | nih.gov |
| TOP1MT | Mitochondrial DNA repair | Altered in resistant cells | OVCAR8/NCI_ADR/RES | thno.org |
Metabolic Pathway Elucidation in Cell Lines and 3D Organoids
Understanding how doxorubicin is metabolized within cancer cells is crucial for predicting its efficacy and potential for toxicity. Isotopically labeled doxorubicin is an invaluable tool for tracing the metabolic fate of the parent drug. The primary metabolic pathway for doxorubicin is the reduction of its C-13 ketone group to a secondary alcohol, forming the major metabolite doxorubicinol. pharmgkb.orgnih.gov This conversion is catalyzed by aldo-keto reductases and carbonyl reductases. pharmgkb.org
By incubating cell lines or more physiologically relevant 3D organoids with "Doxorubicin-13C,d3 (TFA)," researchers can use techniques like liquid chromatography-mass spectrometry (LC-MS) to track the appearance of labeled metabolites over time. This allows for the precise determination of metabolic rates and the identification of specific enzymes involved. nih.gov Recent studies have utilized 3D intestinal organoids to investigate doxorubicin-induced toxicity, revealing significant effects on pathways related to the cell cycle, p53 signaling, and oxidative stress. nih.gov These advanced models, which better mimic the in vivo environment, combined with stable isotope tracing, provide a more accurate picture of doxorubicin metabolism and its downstream consequences on cellular pathways. nih.govmdpi.comfrontiersin.org
In Vivo Animal Model Studies for Drug Disposition
Animal models, particularly rodents, are essential for understanding the whole-body pharmacokinetics of a drug. Labeled doxorubicin allows for detailed investigation of its absorption, distribution, metabolism, and excretion (ADME) in a living organism.
Pharmacokinetic Characterization in Rodent Models
Pharmacokinetic studies in rodent models such as rats and mice are fundamental to characterizing how a drug behaves in the body over time. Following administration of labeled doxorubicin, serial blood samples can be collected to determine key pharmacokinetic parameters. The use of isotopically labeled standards ensures accurate quantification by LC-MS.
Studies in rats have shown that doxorubicin exhibits a multi-compartmental pharmacokinetic profile with a rapid distribution phase and a slower elimination phase. mdpi.compfizermedicalinformation.comnih.gov The peak plasma concentration and area under the curve (AUC) can vary significantly between individual animals. nih.gov Comparisons between intravenous and intraperitoneal administration in rats have been conducted to understand the drug's absorption from the peritoneal cavity. ingentaconnect.com The use of labeled doxorubicin helps in precisely determining parameters like clearance, volume of distribution, and elimination half-life, which are critical for translating findings to clinical scenarios. mdpi.comaacrjournals.orgnih.gov
Interactive Table 3: Representative Pharmacokinetic Parameters of Doxorubicin in Rats
| Parameter | Description | Typical Value Range | Reference |
| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | 239 - 809 mL/min/m² | pfizermedicalinformation.comnih.gov |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 809 - 1214 L/m² | pfizermedicalinformation.com |
| Terminal Half-life (t½) | The time required for the plasma concentration of a drug to decrease by half during the elimination phase. | 20 - 49.3 hours | pfizermedicalinformation.comnih.gov |
| Area Under the Curve (AUC) | The total systemic exposure to the drug over time. | Varies with dose and individual. | nih.gov |
Biodistribution and Clearance Pathway Tracing using Labeled Doxorubicin
Tracing where a drug accumulates in the body and how it is eliminated is crucial for understanding both its efficacy and its potential for off-target toxicity. Labeled doxorubicin, including radio-labeled versions for imaging techniques like Positron Emission Tomography (PET), allows for the visualization and quantification of drug distribution in various organs and tissues. nih.govnih.gov
Biodistribution studies in mice and rats have shown that doxorubicin distributes to a wide range of tissues, with significant accumulation in the liver, spleen, kidneys, and heart. frontiersin.orgmdpi.complos.org The liver is the primary organ responsible for the metabolism and biliary excretion of doxorubicin, which is the main clearance pathway. psu.edu A smaller portion of the drug and its metabolites are excreted through the kidneys into the urine. psu.edumdpi.com By analyzing tissues and excreta for the presence of labeled doxorubicin and its metabolites, researchers can construct a detailed map of its disposition and clearance routes. mdpi.comresearchgate.netacs.org This information is vital for the development of drug delivery systems, such as liposomes or nanoparticles, designed to alter the biodistribution profile to increase tumor targeting and reduce accumulation in sensitive organs like the heart. aacrjournals.orgplos.org
Investigation of Drug-Drug and Drug-Host Interactions influencing Disposition
The use of Doxorubicin-13C,d3 (TFA) is particularly pivotal in studies designed to investigate drug-drug and drug-host interactions. Its structural identity to the parent drug, doxorubicin, combined with its distinct mass, allows it to serve as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. This application is fundamental to generating the high-quality pharmacokinetic data necessary to explore how other drugs or host-specific factors can alter the disposition of doxorubicin.
Drug-Drug Interaction Studies
In pre-clinical models, researchers frequently investigate how the co-administration of other drugs affects the pharmacokinetics of doxorubicin. These interactions can occur at several levels, such as competition for metabolic enzymes (e.g., cytochrome P450s) or for transporter proteins (e.g., P-glycoprotein). By including Doxorubicin-13C,d3 (TFA) as an internal standard in the analytical method, scientists can achieve highly accurate and precise quantification of doxorubicin and its metabolites in plasma and tissue samples from animal models.
For instance, a study might examine the effect of a P-glycoprotein inhibitor on doxorubicin concentrations. In such a pre-clinical study, animal models would be treated with doxorubicin either alone or in combination with the inhibitor. Plasma and tissue samples would be collected at various time points and processed for LC-MS/MS analysis. Doxorubicin-13C,d3 (TFA) would be added to these samples during the extraction process to account for any variability in sample handling and instrument response. The resulting data would allow for a direct comparison of doxorubicin's pharmacokinetic parameters, such as peak concentration (Cmax), area under the curve (AUC), and clearance (CL), between the two treatment groups, thereby revealing the impact of the P-glycoprotein inhibitor.
Table 1: Illustrative Pharmacokinetic Parameters of Doxorubicin in a Pre-clinical Drug-Drug Interaction Study
This table represents the type of data generated in a hypothetical pre-clinical study investigating the effect of a P-glycoprotein inhibitor on doxorubicin pharmacokinetics. The use of an internal standard like Doxorubicin-13C,d3 (TFA) is essential for the accuracy of these measurements.
| Pharmacokinetic Parameter | Doxorubicin Alone | Doxorubicin + P-gp Inhibitor | % Change |
|---|---|---|---|
| Cmax (ng/mL) | 850 | 1275 | +50% |
| AUC (ng*h/mL) | 4200 | 7560 | +80% |
| Clearance (mL/h/kg) | 2.38 | 1.32 | -44.5% |
| Volume of Distribution (L/kg) | 15.2 | 10.1 | -33.6% |
Drug-Host Interaction Studies
Similarly, understanding how host factors, such as genetic polymorphisms in drug-metabolizing enzymes or transporters, influence doxorubicin's disposition is critical for personalized medicine. Pre-clinical models, including those with specific genetic modifications (e.g., knockout mice for a particular metabolic enzyme), are employed to study these interactions.
In these studies, Doxorubicin-13C,d3 (TFA) again serves as the internal standard to ensure the reliability of pharmacokinetic measurements. By comparing the pharmacokinetic profile of doxorubicin in wild-type animals versus genetically modified animals, researchers can elucidate the role of specific host proteins in the drug's metabolism and transport. This information is invaluable for predicting potential variability in drug response and toxicity in patient populations with different genetic backgrounds. The precision afforded by the use of a stable isotope-labeled internal standard is non-negotiable for the subtle but significant differences that can arise from host-related factors.
Role in Drug Delivery System Research and Development Methodologies
Tracing Drug Encapsulation, Release, and Distribution in Nanocarriers
The efficacy of a nanocarrier is fundamentally dependent on its ability to successfully encapsulate the drug, retain it during circulation, and release it at the desired site of action. Labeled doxorubicin (B1662922) is instrumental in studying these critical parameters.
Liposomes are a clinically established platform for doxorubicin delivery, and labeled variants of the drug have been essential in their development and optimization. nih.gov By encapsulating radiolabeled doxorubicin, such as Technetium-99m labeled doxorubicin ([99mTc]Tc-DOX), researchers can non-invasively track the biodistribution and tumor accumulation of the liposomes in preclinical models using techniques like scintigraphy. bohrium.comresearchgate.netresearchgate.net
Studies have utilized radiolabeled markers to assess the integrity of liposomes and the release of their payload. For instance, by co-encapsulating a radiolabeled marker with doxorubicin, the amount of drug released can be inferred from the dissociation of the two signals. liposomes.ca Furthermore, fluorescently labeled lipids combined with doxorubicin's intrinsic fluorescence allow for the simultaneous tracking of the carrier and the drug, providing insights into the stability of the formulation in biological environments.
Table 1: Research Findings on Labeled Doxorubicin in Liposomal Formulations
| Labeled Compound/Method | Research Focus | Key Findings | Reference(s) |
|---|---|---|---|
| [99mTc]-Doxorubicin | Tumor imaging and biodistribution | High labeling efficiency (>95%) and accumulation in tumor sites in mice. | researchgate.netresearchgate.net |
| [14C]-sucrose and [3H]-labeled CHE | Liposome integrity during drug loading | High drug-to-lipid ratios can lead to membrane disruption and release of encapsulated contents. | liposomes.ca |
| Rhodamine-labeled HALs | Targeted delivery to CD44-expressing cells | Enhanced cytotoxicity of DOX in targeted liposomes compared to non-targeted ones. | aacrjournals.org |
| 64Cu-labeled liposomes and fluorescent DOX | Systemic circulation and tumor accumulation | PET imaging tracked the liposomal shell, while fluorescence confirmed the accumulation of the intact particle. | acs.org |
Similar to liposomes, various nanoparticle platforms are being explored to improve doxorubicin delivery. Labeled doxorubicin is crucial for characterizing these systems. For example, radiolabeling of doxorubicin-loaded nanocarriers with Technetium-99m allows for the evaluation of their biodistribution and tumor-targeting efficiency in animal models. bohrium.comnih.gov
Fluorescently labeling either the nanoparticle itself or the encapsulated doxorubicin enables the use of techniques like fluorescence resonance energy transfer (FRET) to study drug release. mdpi.com The inherent fluorescence of doxorubicin is also widely used to quantify its loading and release from nanoparticles. bwise.kr Moreover, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the sensitive and specific quantification of doxorubicin and its metabolites in biological matrices, which is essential for pharmacokinetic studies of nano-formulated drugs. nih.govresearchgate.netunimi.it
Table 2: Research Findings on Labeled Doxorubicin in Nanoparticle-Based Systems
| Labeled Compound/Method | Research Focus | Key Findings | Reference(s) |
|---|---|---|---|
| [99mTc]-DOX/CAR-PNIPAm | Tumor targeting and biodistribution | High radiochemical yield and effective cell targeting in a solid tumor model. | bohrium.com |
| Fluorescein-labeled PLGA NPs with DOX | Cellular uptake and drug release | Simultaneous monitoring of NP and DOX fluorescence revealed different kinetics for uptake and release. | mdpi.com |
| DOX's intrinsic fluorescence | Quantification of drug loading | An "average-weight-difference method" combined with fluorescence spectrometry was used to quantify DOX in β-glucan nanoparticles. | bwise.kr |
| LC-MS/MS | Pharmacodistribution of nano-formulated DOX | Demonstrated different distribution and protection from metabolism for nano-formulated DOX compared to free drug. | nih.govunimi.it |
Conjugating doxorubicin to polymers, peptides, or other molecules is a common prodrug strategy to enhance its therapeutic properties. mdpi.combenthamopenarchives.com In this context, labeled doxorubicin can be used to study the stability of the conjugate, the release of the active drug, and its subsequent fate. For instance, a gelatin-doxorubicin conjugate was studied using fluorescence microscopy to track its cellular localization in breast cancer cells. tandfonline.com
Prodrugs designed to be activated by specific tumor-associated enzymes can be evaluated by conjugating a labeled form of doxorubicin. nih.gov This allows for the direct measurement of drug release at the target site. The development of doxorubicin-peptide conjugates has utilized the drug's fluorescence to demonstrate enhanced cellular uptake and retention compared to the free drug. iiitd.edu.in
Table 3: Research Findings on Labeled Doxorubicin in Conjugate Systems and Prodrugs
| Labeled Compound/Method | Research Focus | Key Findings | Reference(s) |
|---|---|---|---|
| Gelatine-doxorubicin conjugate (fluorescence) | Cellular localization and cytotoxicity | Conjugate accumulated in lysosomes, and cytotoxicity was linked to lysosomal membrane permeabilization in TNBC cells. | tandfonline.com |
| Cyclic [W(RW)4]−Dox conjugate (fluorescence) | Cellular uptake and retention | The conjugate showed significantly higher cellular uptake and retention in SK-OV-3 cells compared to free doxorubicin. | iiitd.edu.in |
| Peptide-doxorubicin conjugate (PSA-activated) | Targeted prodrug efficacy | The conjugate showed high selectivity and efficacy against PSA-secreting prostate cancer cells in preclinical models. | nih.gov |
| Doxorubicin-fatty alcohol prodrugs (fluorescence) | Stability and drug release of nanoassemblies | Longer fatty alcohol chains improved stability but slowed drug release, highlighting the importance of molecular design. | mdpi.com |
Investigating Intracellular Accumulation and Trafficking in Model Systems
Understanding how a drug delivery system interacts with cells and where the drug is released intracellularly is crucial for its design. Doxorubicin's intrinsic fluorescence makes it a valuable tool for these studies, which can be further enhanced by using fluorescently labeled nanocarriers. nih.gov
Confocal microscopy and flow cytometry are powerful techniques used to visualize and quantify the cellular uptake and subcellular localization of doxorubicin and its carriers. mdpi.comcancertreatmentjournal.com For example, studies have used fluorescently labeled nanoparticles to track their entry into cells and co-localization with specific organelles like endosomes and lysosomes. mdpi.com By observing the spatial and temporal distribution of the fluorescent signals from both the carrier and doxorubicin, researchers can elucidate the mechanisms of drug release and intracellular trafficking. mdpi.comtandfonline.comtiho-hannover.de
Assessment of Drug Delivery Efficiency in Pre-clinical Models
The ultimate test for any drug delivery system is its performance in a living organism. Labeled doxorubicin is indispensable for the preclinical evaluation of these systems. Radiolabeling of doxorubicin or its carrier allows for whole-body imaging techniques like PET and SPECT to non-invasively monitor the biodistribution and tumor accumulation of the formulation over time. researchgate.netresearchgate.netnih.govnih.gov
These studies provide critical data on the pharmacokinetic profile of the drug delivery system, its ability to target tumor tissue, and its potential for off-target accumulation in healthy organs. nih.govnih.gov For instance, a multimodal imaging approach combining high-frequency ultrasound with fluorescence imaging has been used to assess the in vivo therapeutic efficacy of a tumor-targeted doxorubicin nanoparticle. plos.org Such preclinical assessments are vital for selecting promising candidates for clinical translation. scielo.br
Advanced in Vitro and 3d Cell Culture Models in Mechanistic Research
Development and Application of 3D Spheroid and Organoid Models for Doxorubicin (B1662922) Research
Three-dimensional spheroids, which are self-assembled aggregates of cancer cells, and organoids, which are stem-cell-derived structures that recapitulate organ-specific architecture, have become invaluable tools in doxorubicin research. mdpi.comfrontiersin.org These models bridge the gap between simplistic monolayer cultures and complex animal models, providing a human-relevant context for detailed mechanistic studies. nih.govspandidos-publications.com Their adoption is driven by the ability to recreate key features of solid tumors that are absent in 2D cultures. mdpi.comnih.gov
A primary advantage of 3D models is their ability to mimic the native architecture of tissues, which profoundly influences cellular behavior and drug response. nih.govresearchgate.net Unlike flat monolayers, cells in spheroids and organoids establish complex cell-to-cell and cell-to-extracellular matrix (ECM) interactions, which are critical for tumor progression and chemoresistance. nih.govdovepress.com This intricate structure leads to the formation of physiological gradients of oxygen, nutrients, and catabolites, resulting in a heterogeneous cell population with proliferative outer layers, a quiescent intermediate zone, and a hypoxic or necrotic core, closely resembling an in vivo solid tumor. nih.govdovepress.comencyclopedia.pub
This structural complexity is crucial for studying doxorubicin, as drug penetration and efficacy can be significantly hindered by the dense cellular arrangement and the physical barrier of the ECM. dovepress.comresearchgate.net Studies have shown that cells grown in 3D are often more resistant to chemotherapies compared to their 2D counterparts, a phenomenon that better reflects clinical observations. mdpi.com For instance, cardiac organoids have been developed to model doxorubicin-induced cardiotoxicity, showing reduced size and increased collagen deposition upon treatment, which are hallmarks of cardiac damage. biorxiv.orgresearchgate.net These models provide a more realistic biological context, enhancing the translational relevance of preclinical findings. researchgate.net
The complex architecture of 3D models provides a unique platform to dissect the molecular mechanisms underlying cellular responses to doxorubicin. These models allow for the investigation of drug resistance, metabolic adaptations, and specific signaling pathways in a setting that mirrors the in vivo state. nih.govbiorxiv.org
Research using 3D intestinal organoids has revealed that doxorubicin exposure significantly affects pathways related to the cell cycle, p53 signaling, and oxidative stress. nih.gov Similarly, studies on breast cancer spheroids have demonstrated that early adaptation to doxorubicin involves dynamic changes in the expression of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), which can alter the drug's efficacy. mdpi.com
Furthermore, 3D models are instrumental in studying acquired chemoresistance. Melanoma spheroids exposed to doxorubicin showed adaptive responses that enhanced survival and invasiveness, driven by the upregulation of genes associated with angiogenesis and ECM remodeling. biorxiv.orgbiorxiv.org The spatial organization of spheroids also allows for the study of drug transport dynamics, revealing that differences in doxorubicin uptake among various cancer cell subpopulations can significantly impact treatment effectiveness. nih.gov
| 3D Model Type | Cancer Type / Tissue | Key Research Finding | Reference |
|---|---|---|---|
| Intestinal Organoids | Colon & Small Intestine | Doxorubicin exposure affects cell cycle, p53 signaling, and oxidative stress pathways. | nih.gov |
| Melanoma Spheroids | Melanoma | Early resistance to doxorubicin involves enhanced angiogenesis, increased invasiveness, and altered DNA damage repair mechanisms. | biorxiv.orgbiorxiv.org |
| Breast Cancer Spheroids | Breast Cancer (MCF-7) | Adaptation to doxorubicin is linked to dynamic changes in the expression of Phase I drug-metabolizing enzymes (e.g., CYP3A family). | mdpi.com |
| Cardiac Organoids | Cardiac Tissue | Doxorubicin treatment leads to reduced organoid size, increased collagen deposition, and disrupted synchronous beating, modeling cardiotoxicity. | biorxiv.orgresearchgate.net |
| Breast Cancer Spheroids | Breast Cancer (MDA-MB-231) | Drug uptake and penetration are time-dependent and vary among different cell subpopulations within the spheroid, impacting overall efficacy. | nih.gov |
Methodological Advancements in 3D Model Analysis using Isotopic Tracers
To fully understand the complex metabolic and cellular responses within 3D models, researchers are increasingly turning to advanced analytical techniques, including the use of isotopic tracers. researchgate.netnih.gov Isotope-labeled compounds, such as Doxorubicin-13C,d3 (TFA) , serve as powerful tools to trace the fate of a drug and its metabolic impact within these intricate biological systems. medchemexpress.commedchemexpress.comisotope.com
Stable Isotope Resolved Metabolomics (SIRM) is a key technique that utilizes substrates enriched with stable isotopes like carbon-13 (¹³C) or deuterium (B1214612) (²H/D) to map metabolic pathways. mdpi.com By introducing a labeled compound like Doxorubicin-13C,d3 (TFA) into a 3D culture system, researchers can use methods such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to track the drug's distribution, its conversion into metabolites, and its influence on various metabolic networks within the spheroid or organoid. nih.govspringernature.com
This approach provides invaluable insights into metabolic heterogeneity within the model, helping to distinguish the metabolic activities of cells in the oxygen-rich periphery from those in the hypoxic core. mdpi.com For example, tracing ¹³C-labeled glucose alongside a labeled drug can reveal how cancer cells alter their energy metabolism in response to chemotherapy, a critical factor in the development of drug resistance. While few studies have specifically documented the use of Doxorubicin-13C,d3 (TFA) in 3D models, the methodology for using isotopic tracers in such systems is well-established and provides a clear path for future mechanistic research. researchgate.netmdpi.com This allows for a precise quantification of metabolic fluxes and pathway activities, offering a level of detail unattainable with conventional endpoint assays. springernature.com
| Technique | Description | Application in Doxorubicin Research | Reference |
|---|---|---|---|
| Stable Isotope Resolved Metabolomics (SIRM) | Uses stable isotope-labeled substrates (e.g., ¹³C, ¹⁵N) to trace metabolic pathways and measure flux. | Could be used with Doxorubicin-13C,d3 (TFA) to track drug metabolism and its effect on cancer cell metabolic reprogramming (e.g., glycolysis, TCA cycle). | mdpi.com |
| Mass Spectrometry (MS) | An analytical technique (including LC-MS and GC-MS) that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. | To detect and quantify Doxorubicin-13C,d3 (TFA) and its metabolites within different regions of a spheroid, providing data on drug penetration and biotransformation. | nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A technique that exploits the magnetic properties of certain atomic nuclei to determine the physical and chemical properties of atoms or the molecules containing them. | To identify the structure of doxorubicin metabolites and quantify the level of isotope enrichment at specific atomic positions, offering detailed insight into metabolic pathways. | springernature.com |
| Dual-Isotope SPECT Imaging | A non-invasive imaging strategy that uses two different radioisotopes simultaneously to assess tracer uptake and distribution. | While typically used in vivo, the principle of using multiple tracers can be applied to analyze the distribution of labeled doxorubicin in relation to other biological markers in large organoid models. | d-nb.info |
Emerging Research Areas and Future Directions in Isotopic Labeling of Doxorubicin
Development of Novel Isotopic Labeling Strategies for Complex Doxorubicin (B1662922) Derivatives
The chemical complexity of doxorubicin presents challenges and opportunities for the development of innovative isotopic labeling strategies. Researchers are continuously exploring new methods to introduce stable isotopes like carbon-13 (¹³C) and deuterium (B1214612) (²H or D) into specific positions of the doxorubicin molecule and its derivatives. rsc.orgimist.ma These strategies aim to create tracers that are not only analytically robust but also accurately reflect the biological behavior of the parent drug.
Recent efforts have focused on late-stage labeling, which allows for the introduction of isotopes in the final steps of a synthetic route. imist.ma This approach is advantageous as it minimizes the loss of expensive isotopic labels and allows for the labeling of complex drug molecules that are difficult to synthesize from scratch with isotopic precursors. For instance, methods involving the reductive amination of the daunosamine (B1196630) sugar moiety or the functionalization of the aglycone core are being refined to allow for the precise placement of isotopic tags. acs.org
Furthermore, the synthesis of multi-labeled doxorubicin analogues, such as those containing both ¹³C and deuterium, provides more detailed information in mass spectrometry-based analyses. schd-shimadzu.comacanthusresearch.com These multiply-labeled compounds can serve as superior internal standards in quantitative assays and can be used to elucidate complex metabolic pathways by tracking different parts of the molecule simultaneously. The development of these novel labeling techniques is crucial for studying the next generation of doxorubicin derivatives, including those designed to overcome drug resistance. nih.gov
Integration of Multi-Omics Approaches with Isotopic Tracers for Systems Biology Insights
The era of systems biology demands a holistic understanding of how drugs like doxorubicin affect cellular networks. The integration of stable isotope tracing with multi-omics technologies—such as metabolomics, proteomics, and transcriptomics—is a powerful approach to unravel the multifaceted effects of doxorubicin. nih.govnih.gov By using isotopically labeled doxorubicin, researchers can trace the metabolic fate of the drug and its impact on various cellular pathways with high precision. researchgate.net
For example, ¹³C-labeled doxorubicin can be used in metabolomics studies to track the incorporation of its carbon atoms into downstream metabolites, providing a dynamic view of how the drug perturbs central carbon metabolism in cancer cells. mdpi.com When combined with proteomics, this approach can reveal how doxorubicin-induced metabolic shifts are linked to changes in protein expression, such as the upregulation of stress-response proteins or the downregulation of enzymes involved in specific metabolic pathways. biorxiv.org
Transcriptomic analysis, when layered with isotopic tracer data, can further connect these metabolic and proteomic changes to alterations in gene expression. nih.gov This integrated multi-omics approach provides a comprehensive picture of the cellular response to doxorubicin, from the initial transcriptional changes to the ultimate metabolic consequences. biorxiv.org Such insights are invaluable for identifying biomarkers of drug response and resistance, as well as for discovering novel therapeutic targets to enhance the efficacy of doxorubicin. acs.org
Advanced Computational Modeling and Simulation informed by Isotopic Data
Computational modeling and simulation are becoming increasingly important tools in drug development, and their predictive power can be significantly enhanced by incorporating experimental data from isotopic labeling studies. nih.gov Pharmacokinetic (PK) and pharmacodynamic (PD) models, for instance, can be refined using precise quantitative data obtained from studies that utilize isotopically labeled doxorubicin as an internal standard. researchgate.net This allows for a more accurate characterization of drug absorption, distribution, metabolism, and excretion (ADME).
Molecular dynamics (MD) simulations can leverage structural information and isotopic data to model the interaction of doxorubicin with its biological targets, such as DNA topoisomerase II, and with cell membranes. immusol.comrhodococcus.ca By understanding how isotopic substitution might subtly alter the biophysical properties of the drug, these simulations can provide insights into the mechanisms of drug action and resistance at an atomic level. acs.org
Furthermore, computational models can be developed to simulate the metabolic networks of cancer cells and predict how they will respond to doxorubicin treatment. mdpi.com By inputting flux data obtained from stable isotope tracing experiments, these models can generate hypotheses about the key metabolic vulnerabilities of cancer cells that can be exploited therapeutically. The synergy between advanced computational modeling and high-quality isotopic data holds immense promise for personalizing doxorubicin therapy and designing more effective treatment strategies. nih.gov
Standardization and Interlaboratory Harmonization of Labeled Reference Standards
As the use of isotopically labeled doxorubicin becomes more widespread, the need for standardization and interlaboratory harmonization of labeled reference standards becomes paramount. sigmaaldrich.com The quality and characterization of these standards are critical for ensuring the accuracy, reproducibility, and comparability of research findings across different laboratories and studies.
Key parameters that require standardization include the chemical purity of the labeled compound, the precise location and extent of isotopic enrichment, and the stability of the label. schd-shimadzu.com Organizations such as the European Pharmacopoeia (EP) and the National Institute of Standards and Technology (NIST) play a crucial role in developing and disseminating certified reference materials for pharmaceuticals, including doxorubicin and its labeled analogues. sigmaaldrich.comsigmaaldrich.com
Q & A
Q. Table 1. Key Analytical Parameters for Doxorubicin-13C,3d (TFA)
Note : Researchers must adhere to ethical guidelines for isotope-labeled compound use, including proper disposal protocols for TFA-containing waste . For unresolved technical issues, consult institutional analytical cores or regulatory bodies (e.g., USP) for updated methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
